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Compound of Interest

Compound Name: YX-2-107

Cat. No.: B15545157

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize

potential toxicity and navigate challenges during in vivo studies with the CDK6-degrading

PROTAC YX-2-107.

Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of YX-2-107?

A1: Based on published preclinical studies, YX-2-107 has demonstrated a favorable safety

profile at therapeutic doses. In a key study, C57BL/6j mice treated with a high dose of 150

mg/kg of YX-2-107 daily for ten consecutive days did not exhibit signs of distress or weight

loss.[1] Furthermore, it is suggested that selective CDK6 degraders like YX-2-107 may be less

toxic to normal hematopoietic cells compared to dual CDK4/6 inhibitors, potentially avoiding

issues like neutropenia.[1][2]

Q2: What is the mechanism of action of YX-2-107?

A2: YX-2-107 is a proteolysis-targeting chimera (PROTAC) that selectively degrades cyclin-

dependent kinase 6 (CDK6).[3][4][5] It functions by forming a ternary complex between CDK6
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and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent

proteasomal degradation of CDK6.[1][4] This dual action of enzymatic inhibition and protein

degradation contributes to its anti-leukemic effects.[1]

Q3: What are the typical dosages of YX-2-107 used in mice?

A3: In vivo studies in mice have reported using intraperitoneal (i.p.) injections of YX-2-107 at

doses of 10 mg/kg and 150 mg/kg.[3][6][7][8] A 10 mg/kg single dose was used for

pharmacokinetic studies, while a 150 mg/kg daily dose has been used for efficacy studies in

xenograft models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+

ALL).[1][3][6][7][8]

Troubleshooting Guide
Issue 1: Animal Distress or Weight Loss Observed Post-
Administration
If you observe unexpected animal distress, weight loss, or other adverse effects, consider the

following troubleshooting steps:

Potential Cause & Solution
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Potential Cause Recommended Action

Vehicle Toxicity

High concentrations of solvents like DMSO can

cause local irritation or systemic toxicity. A

general recommendation for animal studies is to

keep the DMSO concentration below 10% for

normal mice and below 2% for sensitive or

immunocompromised animals.[5] If toxicity is

suspected, consider reducing the DMSO

concentration in your formulation.

Formulation/Solubility Issues

Poorly dissolved YX-2-107 can lead to

precipitation at the injection site, causing

inflammation or variable drug exposure. Ensure

the compound is fully dissolved before

administration. Sonication or gentle heating may

aid dissolution.[5] For intraperitoneal injections,

using salt forms of compounds, if available, can

improve solubility.[5] If solubility remains an

issue, consider preparing a homogeneous

suspension for administration.

Off-Target Effects (Unlikely based on current

data)

While YX-2-107 is selective for CDK6

degradation, off-target effects are a theoretical

possibility with any compound. If vehicle and

formulation issues are ruled out, consider

reducing the dose or frequency of administration

to see if the adverse effects are mitigated.

Route of Administration Stress

The stress of handling and injection can

sometimes lead to transient weight loss. Ensure

proper animal handling techniques and consider

allowing for an acclimatization period post-

injection.

Issue 2: Lack of Efficacy or Inconsistent Results
If your in vivo study with YX-2-107 is not producing the expected therapeutic effect, the

following factors may be at play:
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Potential Cause & Solution

Potential Cause Recommended Action

Suboptimal Formulation

The bioavailability of PROTACs can be limited

by their high molecular weight and poor

solubility.[3][4] Ensure you are using an

appropriate vehicle for administration. Refer to

the Experimental Protocols section for

recommended formulations.

The "Hook Effect"

At very high concentrations, PROTACs can form

binary complexes with either the target protein

or the E3 ligase, rather than the productive

ternary complex required for degradation.[4]

This can lead to reduced efficacy at higher

doses. If you are using a high dose and seeing

a lack of efficacy, consider performing a dose-

response study to identify the optimal

therapeutic window.

Metabolic Instability

While YX-2-107 has shown good metabolic

stability in mouse liver microsomes, rapid

metabolism could still be a factor in some

instances.[1] Ensure proper storage of the

compound and prepared formulations to prevent

degradation.

Incorrect Dosing or Administration

Double-check your calculations for dosing and

ensure the correct volume is being

administered. For intraperitoneal injections,

ensure proper technique to avoid injection into

other tissues.

Data Presentation
Table 1: In Vivo Dosing and Observations for YX-2-107 in Mice
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Animal
Model

Dose
Administrat
ion Route

Dosing
Schedule

Observed
Effects

Reference

C57BL/6j 10 mg/kg i.p. Single dose

Cmax of 741

nM in plasma

after 4 hours.

[3][5][6][7][8]

C57BL/6j 150 mg/kg i.p.
Daily for 10

days

No signs of

distress or

weight loss.

[1]

NRG-SGM3

mice (Ph+

ALL

xenografts)

150 mg/kg i.p.
Daily for 3

days

Pharmacologi

cally active in

suppressing

Ph+ ALL

proliferation.

[3][6][7]

Experimental Protocols
Protocol 1: Recommended Formulation for In Vivo
Administration
For researchers preparing YX-2-107 for intraperitoneal injection, the following formulation has

been suggested for compounds soluble in DMSO:

Prepare a stock solution of YX-2-107 in DMSO.

Sequentially add the following components to create the final formulation, ensuring complete

dissolution after each addition:

10% DMSO (or less, especially for sensitive animals)

40% PEG300

5% Tween-80

45% Saline or PBS
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The final solution should be clear. If not, the ratios of PEG300 and Tween-80 can be

adjusted.[5]

It is advisable to test the formulation with a small amount of the compound before preparing

a large batch.[5]

Note: In one study, YX-2-107 was administered as a suspension in Kolliphor/PBS/DMSO

(20:70:10).[1]

Mandatory Visualizations
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Caption: Mechanism of action of YX-2-107 leading to CDK6 degradation.
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In Vivo Experiment with YX-2-107

Observe Animal Health
and Experimental Outcome

No Adverse Effects
& Expected Efficacy

Positive Outcome

Adverse Effects Observed
(e.g., weight loss, distress)

Negative Health Outcome

Lack of Efficacy or
Inconsistent Results

Negative Experimental Outcome

Check Vehicle Composition
(e.g., % DMSO)

Check Formulation
(Solubility, Suspension)

If vehicle is okay

Review Dose and
Administration Technique

If formulation is okay

Consider Hook Effect
(Dose-Response Study)

If formulation is okay

Check Compound Stability
and Storage

If dose is optimized

If stability is confirmed

Click to download full resolution via product page

Caption: Troubleshooting workflow for in vivo studies with YX-2-107.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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